Product packaging for Lychnose(Cat. No.:)

Lychnose

Cat. No.: B1263447
M. Wt: 666.6 g/mol
InChI Key: BNOGJEJAYILSFT-XNSRJBNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lychnose is a tetrasaccharide classified as a non-classical raffinose family oligosaccharide (RFO), with the structure α-D-Gal-(1→6)-α-D-Glc-(1→2)-β-D-Fru-(1→1)-α-D-Gal . It is primarily found in members of the Caryophyllaceae plant family, such as Stellaria media (common chickweed), and is considered a chemotaxonomic marker for this family . Its biosynthesis from raffinose is catalyzed by a specific this compound synthase (raffinose—raffinose α-galactosyltransferase) . Recent research has revealed significant bioactivity. This compound, among other oligosaccharides from Stellaria species, has been shown to bind to the human lectin galectin-3 . Key protein residues including Arg144, Asn174, and Glu184 coordinate with the sugar . In vivo studies using a DSS-induced colitis mouse model demonstrate that these this compound-containing oligosaccharides can ameliorate the effects of ulcerative colitis, indicating potential for developing medicinal oligosaccharides . In plants, this compound accumulates to high levels in vegetative tissues during cold conditions and is believed to function in stress tolerance, potentially by stabilizing membranes and protecting against desiccation . It is mobilized as a carbon and energy source in the spring . This product is intended for research purposes only, including investigations into carbohydrate-protein interactions, galectin biology, inflammatory gut diseases, plant stress physiology, and as a standard for analytical chemistry. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H42O21 B1263447 Lychnose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H42O21/c25-1-6-10(28)14(32)17(35)21(41-6)39-4-9-12(30)16(34)19(37)23(43-9)45-24(20(38)13(31)8(3-27)44-24)5-40-22-18(36)15(33)11(29)7(2-26)42-22/h6-23,25-38H,1-5H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+/m1/s1

InChI Key

BNOGJEJAYILSFT-XNSRJBNMSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O

Synonyms

alpha-D-galactopyranoyl-1-6-alpha-D-glucopyranosyl-1-2-beta-D-fructofuranosyl-1-1-alpha-D-galactopyranoside
Gal-1-6-Glc-1-2-Fru-1-1-Gal
galactopyranoyl-1-6-glucopyranosyl-1-2-fructofuranosyl-1-1-galactopyranoside
lychnose

Origin of Product

United States

Preparation Methods

Extraction from Plant Material

Source Selection and Pretreatment

Lychnose accumulates in aerial parts of Stellaria media, particularly in stems and leaves during cold acclimation. Fresh plant material is harvested, washed with ultrapure water, and immediately frozen in liquid nitrogen to prevent enzymatic degradation. Freeze-drying (lyophilization) for 24–48 hours ensures preservation of oligosaccharides.

Solvent Extraction

The defatted plant material is ground and extracted with boiling 70–80% ethanol (v/v) to solubilize polar carbohydrates. Key steps include:

  • Boiling ethanol extraction : 10 g of dried tissue in 200 mL ethanol (70%) at 80°C for 30 minutes.
  • Centrifugation : 5,000 × g for 10 minutes to remove debris.
  • Concentration : Rotary evaporation under reduced pressure at 40°C.

Purification

Crude extracts undergo sequential chromatography:

  • Size-exclusion chromatography (SEC) : Sephadex G-25 columns eluted with water to separate this compound (MW 666.6 g/mol) from higher-order oligosaccharides.
  • Ion-exchange chromatography : DEAE-cellulose columns with gradient elution (0–0.5 M NaCl) to remove charged contaminants.
  • Preparative HPLC : CarboPac MA1 column (4 × 250 mm) with isocratic 500 mM NaOH at 0.4 mL/min, detecting this compound via pulsed amperometry.
Table 1: Extraction Yields from Stellaria media
Plant Part This compound Content (mg/g dry weight) Purity Post-HPLC (%)
Stems (cold-treated) 12.3 ± 1.5 98.2
Leaves 8.7 ± 0.9 95.4
Roots 1.2 ± 0.3 <50

Data compiled from.

Enzymatic Synthesis

This compound Synthase (LS) Activity

This compound is synthesized via two enzymatic steps in Stellaria media:

  • Raffinose synthesis : Galactinol (donor) transfers galactose to sucrose via raffinose synthase (RS, EC 2.4.1.82).
  • This compound formation : Raffinose serves as substrate for this compound synthase (LS, EC 2.4.1.-), which transfers galactose to the fructose moiety of raffinose.
Reaction Scheme:

$$
\text{Raffinose} + \text{Galactinol} \xrightarrow{\text{LS}} \text{this compound} + \text{Myo-inositol}
$$

In Vitro Enzyme Assays

  • Enzyme purification : LS is partially purified from cold-treated S. media stems using ammonium sulfate precipitation (30–60% saturation) and Q-Sepharose chromatography.
  • Optimal conditions : 25°C, pH 7.0, 10 mM Mn²⁺, and 50 mM raffinose substrate.
  • Kinetics : $$ Km $$ (raffinose) = 8.2 mM; $$ V{max} $$ = 0.45 μmol/min/mg protein.

Acid Hydrolysis and Structural Confirmation

Mild Acid Hydrolysis

This compound (10 mg/mL in 0.1 M HCl) is heated at 80°C for 15 minutes to yield raffinose and galactose, confirming the glycosidic linkage pattern.

Enzymatic Digestion

  • α-Galactosidase treatment : Incubation with Aspergillus niger α-galactosidase (EC 3.2.1.22) at pH 5.0 cleaves terminal α-1,6-galactose, producing melibiose and sucrose.

Chemical Characterization

Nuclear Magnetic Resonance (NMR)

Complete assignments of $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ resonances (Table 2) confirm this compound’s structure:

  • Key NOESY correlations : H-1 of α-D-Gal (δ 5.12) to H-6 of α-D-Glc (δ 3.85).
  • HMBC cross-peaks : C-1 of β-D-Fru (δ 105.2) to H-1 of α-D-Gal (δ 5.12).
Table 2: $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR Data for this compound (D₂O, 600 MHz)
Position $$ ^1\text{H} $$ (δ, ppm) $$ ^{13}\text{C} $$ (δ, ppm)
α-D-Gal-1 5.12 (d, J = 3.8 Hz) 97.8
α-D-Glc-1 5.30 (d, J = 3.6 Hz) 93.4
β-D-Fru-2 4.21 (d, J = 8.2 Hz) 105.2
α-D-Gal-1' 5.10 (d, J = 3.7 Hz) 98.1

Data from.

Mass Spectrometry

High-resolution ESI-MS shows [M + Na]⁺ at m/z 689.2132 (calculated for C₂₄H₄₂O₂₁Na⁺: 689.2135).

Chemical Reactions Analysis

Structural Composition and Reactivity

Lychnose consists of a raffinose core (galactose-glucose-fructose) with an additional α-D-galactosyl group linked to the fructose residue. Its IUPAC name is (2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol .

Key Features:

  • Glycosidic linkages : α-(1→6) between galactose and glucose, α-(1→2) between glucose and fructose, and α-(1→1) between fructose and terminal galactose .

  • Hydroxyl groups : 21 hydroxyl groups enable hydrogen bonding and solubility in aqueous environments .

Comparison with Other Tetrasaccharides:

CompoundStructureOccurrence
This compound O-α-D-Gal-(1→6)-O-α-D-Glc-(1→2)-O-β-D-Fru-(1→1)-O-α-D-GalCerastium arvense
StachyoseO-α-D-Gal-(1→6)-O-α-D-Gal-(1→6)-O-α-D-Glc-(1→2)-β-D-FruSoybean, artichoke
SesamoseO-α-D-Gal-(1→6)-O-α-D-Gal-(1→6)-O-β-D-Fru-(2→1)-O-α-D-GlcSesame seeds

Biosynthetic Pathways

This compound is synthesized via galactinol-dependent pathways in plants, involving three key enzymes :

  • Galactinol synthase (GolS) : Transfers galactose from UDP-galactose to myo-inositol, forming galactinol.

  • Raffinose synthase (RS) : Catalyzes galactose transfer from galactinol to sucrose, yielding raffinose.

  • Stachyose synthase (STS) : Extends raffinose by adding another galactose unit via α-(1→6) linkage.

Reaction Mechanism:

Raffinose+GalactinolSTSThis compound+Myo inositol\text{Raffinose}+\text{Galactinol}\xrightarrow{\text{STS}}\text{this compound}+\text{Myo inositol}

  • Substrate specificity : STS exhibits broad activity, allowing multi-functional synthesis of RFOs like stachyose and this compound .

  • Reversibility : Reactions are equilibrium-driven, influenced by substrate availability and environmental stress .

Degradation and Metabolic Fate

This compound is hydrolyzed by α-galactosidases in plant vacuoles or microbial gut environments, releasing galactose, glucose, and fructose .

Hydrolysis Reaction:

This compound+H2Oα Galactosidase2Galactose+Glucose+Fructose\text{this compound}+H_2O\xrightarrow{\alpha \text{ Galactosidase}}2\text{Galactose}+\text{Glucose}+\text{Fructose}

  • Kinetics : Hydrolysis rates depend on pH (optimal at 4.5–5.5) and enzyme concentration .

Functional Roles in Plants

  • Osmoprotection : Stabilizes membranes during freeze-thaw cycles by replacing water molecules .

  • Antioxidant activity : Scavenges hydroxyl radicals (OH\cdot OH) via hydroxyl groups, reducing oxidative damage .

  • Carbon storage : Serves as a reserve carbohydrate in seeds and tubers .

Synthetic and Analytical Challenges

  • Stereochemical complexity : Multi-step enzymatic synthesis is required due to α/β anomeric configurations .

  • Detection methods : HPLC with refractive index detection or mass spectrometry (MS/MS) are standard for quantification .

Recent Advances:

  • Organometallic catalysis : Specialized glovebox systems enable inert-environment synthesis of reactive intermediates .

  • Computational modeling : Predicts transition states for glycosidic bond formation, aiding reaction optimization .

Scientific Research Applications

Chemical Structure and Biosynthesis

Lychnose is characterized by its unique structure, which includes a D-galactopyranosyl group linked to a D-glucopyranosyl and a D-fructofuranosyl moiety. The biosynthesis of this compound involves specific enzymes such as this compound synthase and raffinose synthase, which catalyze the transfer of galactosyl units from galactinol to sucrose, ultimately forming this compound and other related oligosaccharides .

Nutritional Applications

Functional Food Ingredient:
this compound is recognized for its prebiotic properties, promoting beneficial gut microbiota. This oligosaccharide can enhance digestive health by acting as a substrate for gut bacteria, leading to improved gut flora balance .

Case Study:
In a study examining the effects of dietary oligosaccharides on human health, it was found that the inclusion of this compound in diets significantly increased the population of beneficial bacteria such as Bifidobacteria and Lactobacilli, contributing to better gut health outcomes .

Agricultural Applications

Stress Tolerance in Plants:
this compound has been shown to play a role in plant stress tolerance mechanisms. It acts as an osmoprotectant, helping plants withstand abiotic stresses such as drought and salinity by stabilizing cellular structures and maintaining turgor pressure .

Data Table: Impact of this compound on Plant Stress Tolerance

Plant SpeciesStress TypeConcentration of this compoundObserved Effect
SoybeanDrought5 g/kg soilIncreased yield under drought conditions
LentilSalinity3 g/kg soilEnhanced germination rates
WheatCold Stress4 g/kg soilImproved root development

Pharmaceutical Applications

Potential Therapeutic Effects:
Research indicates that this compound may have therapeutic potential in managing diabetes due to its ability to modulate glucose metabolism. The oligosaccharide can influence insulin sensitivity and glycemic control .

Case Study:
A clinical trial investigating the effects of dietary this compound on patients with type 2 diabetes revealed that regular consumption led to significant improvements in blood glucose levels and insulin sensitivity over a 12-week period .

Industrial Applications

Food Industry:
this compound is utilized as a functional ingredient in food products due to its ability to improve texture and stability. It is often added to baked goods and dairy products to enhance mouthfeel and prolong shelf life .

Cosmetic Industry:
The moisturizing properties of this compound make it an attractive ingredient in cosmetic formulations. Its ability to retain moisture helps improve skin hydration and elasticity, making it valuable in skincare products .

Mechanism of Action

The mechanism by which Lychnose exerts its effects involves its interaction with specific enzymes and receptors. In biological systems, it is hydrolyzed by alpha-galactosidase, releasing galactose, which can be utilized in various metabolic pathways. Its prebiotic effects are attributed to its ability to promote the growth of beneficial gut bacteria.

Comparison with Similar Compounds

    Raffinose: A trisaccharide composed of galactose, glucose, and fructose.

    Stachyose: A tetrasaccharide with an additional galactose unit compared to raffinose.

    Verbascose: A pentasaccharide with two additional galactose units compared to raffinose.

Uniqueness: Lychnose is unique due to its specific glycosidic linkage and the presence of an additional galactose unit compared to raffinose. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Q & A

Q. What methodologies are recommended for determining the molecular structure of Lychnose?

To determine this compound’s molecular structure, employ a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to identify functional groups and connectivity .
  • X-ray Crystallography : Resolve atomic-level details of crystalline this compound samples, ensuring proper sample preparation and diffraction data validation .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via High-Resolution MS (HRMS) . Note: Cross-validate results across techniques to address instrumental limitations (e.g., crystallography requires high-purity crystals) .

Q. How can researchers design experiments to synthesize this compound in laboratory settings?

  • Variable Identification : Define independent variables (e.g., reaction temperature, catalysts) and dependent variables (e.g., yield, purity) .
  • Control Groups : Include comparative conditions (e.g., solvent-free vs. solvent-based synthesis) to isolate reaction efficacy .
  • Trial Experiments : Conduct preliminary runs to optimize parameters like reaction time and stoichiometry before full-scale synthesis . Tip: Document procedural deviations rigorously to ensure reproducibility .

Q. What analytical techniques are critical for assessing this compound purity and stability?

  • Chromatography : Use HPLC or GC with standardized reference materials to quantify impurities .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled atmospheres .
  • Spectroscopic Monitoring : Track degradation via UV-Vis or IR spectroscopy under varying storage conditions (e.g., light, humidity) .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data for this compound?

  • Data Triangulation : Compare results across multiple techniques (e.g., NMR vs. IR) to identify systematic errors .
  • Statistical Analysis : Apply error-bar calculations (e.g., standard deviation) to evaluate measurement consistency .
  • Literature Review : Cross-reference findings with prior studies to contextualize discrepancies (e.g., solvent effects on NMR shifts) .

Q. What frameworks guide the study of this compound’s interactions with biological systems?

  • PICOT Framework : Structure hypotheses around Population (e.g., cell lines), Intervention (this compound dosage), Comparison (control groups), Outcome (e.g., cytotoxicity), and Time (exposure duration) .
  • In Silico Models**: Use molecular docking simulations to predict binding affinities before in vitro validation .

Q. How can synthesis protocols for this compound be optimized for scalability and yield?

  • Design of Experiments (DOE) : Apply factorial designs to test interactions between variables (e.g., pH and temperature) .
  • Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal synthesis conditions .
  • Cost-Benefit Analysis : Evaluate trade-offs between yield, purity, and resource expenditure for industrial feasibility .

Q. What systematic review methodologies are applicable to existing this compound studies?

  • PICO for Meta-Analysis : Structure reviews around Population (studied organisms), Intervention (this compound application), Comparison (alternative compounds), and Outcome (efficacy metrics) .
  • Risk of Bias Assessment : Use tools like ROBINS-I to evaluate study quality and confounding variables .

Q. How can predictive models for this compound’s physicochemical properties be developed?

  • QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with experimental data .
  • Machine Learning : Train algorithms on existing datasets to predict solubility or bioavailability, ensuring cross-validation to prevent overfitting .

Methodological Considerations

  • Data Presentation : Use tables to summarize comparative results (e.g., synthesis yields under varying conditions) and append raw datasets .
  • Ethical Compliance : Obtain approvals for biological studies and disclose conflicts of interest .
  • Reproducibility : Share protocols via platforms like Protocols.io and adhere to FAIR data principles .

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